L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc is a type of oligosaccharide composed of multiple glucose units linked by alpha-1,4-glycosidic bonds. This structure is characteristic of certain polysaccharides and oligosaccharides found in nature, such as starch and glycogen. The compound is significant in various biological and industrial processes due to its structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc can be achieved through enzymatic methods using glycosyltransferases or glycoside hydrolases. These enzymes facilitate the formation of alpha-1,4-glycosidic bonds between glucose units. The reaction conditions typically involve controlled pH, temperature, and substrate concentrations to optimize enzyme activity and product yield .
Industrial Production Methods
Industrial production of this oligosaccharide often employs microbial fermentation processes. Specific strains of bacteria or fungi are engineered to produce the desired enzymes that catalyze the formation of the compound. The fermentation process is followed by purification steps to isolate the oligosaccharide from the fermentation broth .
Analyse Chemischer Reaktionen
Types of Reactions
L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc: undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by alpha-glucosidases, breaking down the glycosidic bonds to release glucose units.
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups, often using reagents like periodate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using alpha-glucosidases at optimal pH and temperature conditions.
Oxidation: Periodate oxidation under mild acidic conditions.
Reduction: Sodium borohydride reduction in aqueous or alcoholic solutions.
Major Products
Hydrolysis: Produces glucose units.
Oxidation: Produces oxidized oligosaccharides with aldehyde or carboxyl groups.
Reduction: Produces reduced oligosaccharides with additional hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc: has numerous applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in carbohydrate metabolism and as a substrate for various enzymes.
Medicine: Explored for its potential in drug delivery systems and as a prebiotic to promote gut health.
Wirkmechanismus
The compound exerts its effects primarily through interactions with enzymes that recognize and process alpha-1,4-glycosidic bonds. These enzymes include alpha-glucosidases and glycosyltransferases, which facilitate the breakdown and synthesis of the oligosaccharide, respectively. The molecular targets are the glycosidic bonds, and the pathways involved include carbohydrate metabolism and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maltose: A disaccharide with two glucose units linked by an alpha-1,4-glycosidic bond.
Maltotriose: A trisaccharide with three glucose units linked by alpha-1,4-glycosidic bonds.
Amylose: A polysaccharide with a linear chain of glucose units linked by alpha-1,4-glycosidic bonds.
Uniqueness
L-Glc(a1-4)L-Glc(a1-4)L-Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc: is unique due to its longer chain length compared to maltose and maltotriose, providing distinct physical and chemical properties. Its structure allows for more extensive interactions with enzymes and other molecules, making it valuable in various applications .
Eigenschaften
Molekularformel |
C42H72O36 |
---|---|
Molekulargewicht |
1153.0 g/mol |
IUPAC-Name |
(2S,3S,4R,5R,6S)-2-[(2S,3R,4S,5S,6S)-6-[(2S,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18-,19+,20-,21+,22+,23+,24-,25+,26-,27+,28-,29+,30+,31-,32+,33-,34+,35+,36?,37-,38+,39-,40+,41-,42+/m0/s1 |
InChI-Schlüssel |
BNABBHGYYMZMOA-IKTUXAIHSA-N |
Isomerische SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@H]([C@@H]2O)O)O[C@H]3[C@@H](O[C@H]([C@H]([C@@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.